molecular formula C19H18ClNO3 B12480990 2-Chloro-5-{[(1-phenylcyclopentyl)carbonyl]amino}benzoic acid

2-Chloro-5-{[(1-phenylcyclopentyl)carbonyl]amino}benzoic acid

Cat. No.: B12480990
M. Wt: 343.8 g/mol
InChI Key: NICRPTZJCNKIGC-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-phenylcyclopentaneamido)benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated benzoic acid moiety and a phenylcyclopentaneamido group. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1-phenylcyclopentaneamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of benzoic acid, followed by the introduction of the phenylcyclopentaneamido group through amide bond formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-phenylcyclopentaneamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Chloro-5-(1-phenylcyclopentaneamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-(1-phenylcyclopentaneamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, or hydrophobic contacts with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-iodobenzoic acid: Shares a similar benzoic acid core but differs in the halogen substituent.

    2-Chloro-5-nitrobenzoic acid: Contains a nitro group instead of the phenylcyclopentaneamido group.

    2-Chloro-5-(phenylsulfonyl)benzoic acid: Features a sulfonyl group in place of the amido group.

Uniqueness

2-Chloro-5-(1-phenylcyclopentaneamido)benzoic acid is unique due to its combination of a chlorinated benzoic acid and a phenylcyclopentaneamido group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

2-chloro-5-[(1-phenylcyclopentanecarbonyl)amino]benzoic acid

InChI

InChI=1S/C19H18ClNO3/c20-16-9-8-14(12-15(16)17(22)23)21-18(24)19(10-4-5-11-19)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,24)(H,22,23)

InChI Key

NICRPTZJCNKIGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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